8-(7-bromo-1H-indazol-3-yl)quinoline
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Overview
Description
8-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indazole and quinoline. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a bromine atom at the 7-position of the indazole ring further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-bromo-1H-indazol-3-yl)quinoline typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines.
Quinoline Formation: The final step involves the formation of the quinoline ring, which can be achieved through various cyclization reactions involving aniline derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole-quinoline derivatives .
Scientific Research Applications
8-(7-bromo-1H-indazol-3-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-1H-indazole-1-carboxamides exhibit similar biological activities.
Quinoline Derivatives: 8-hydroxyquinoline and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
8-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the combination of the indazole and quinoline moieties, along with the presence of a bromine atom at the 7-position. This unique structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
8-(7-bromo-2H-indazol-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-13-8-2-7-12-15(19-20-16(12)13)11-6-1-4-10-5-3-9-18-14(10)11/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIFPTKOCNRJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=C4C=CC=C(C4=NN3)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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